4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate
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Description
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate is a useful research compound. Its molecular formula is C22H18O6 and its molecular weight is 378.38. The purity is usually 95%.
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Biological Activity
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has a molecular formula of C24H21NO7 and a molecular weight of approximately 435.4 g/mol. Its structure features a benzofuran moiety linked to a chromenone derivative, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H21NO7 |
Molecular Weight | 435.4 g/mol |
CAS Number | 898429-93-1 |
1. Anticancer Activity
Several studies have indicated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through interactions with p53 and caspases.
Case Study:
In vitro studies demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to control treatments .
2. Anti-inflammatory Activity
Research has suggested that the compound can inhibit the production of pro-inflammatory cytokines. It modulates signaling pathways such as NF-kB, which is crucial in inflammatory responses.
Mechanism:
The anti-inflammatory effects are attributed to the compound's ability to scavenge free radicals and inhibit the expression of inflammatory mediators .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It effectively reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
Research Findings:
Studies reported that the compound significantly increased the levels of superoxide dismutase (SOD) and catalase in treated cells, thereby reducing oxidative damage .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other structurally related compounds:
Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Effect | Antioxidant Capacity |
---|---|---|---|
4-(7-methoxy-1-benzofuran-2-yl)-7-methyl... | 15 µM | Yes | High |
Coumarin Derivative | 20 µM | Moderate | Moderate |
Benzofuran Derivative | 25 µM | Yes | Low |
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-4-20(23)26-17-10-14-15(11-21(24)27-18(14)8-12(17)2)19-9-13-6-5-7-16(25-3)22(13)28-19/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJTFZJVMTKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.